molecular formula C9H7Cl2N5 B12929132 6-Chloro-9-(4-chlorobut-2-yn-1-yl)-9H-purin-2-amine CAS No. 121653-93-8

6-Chloro-9-(4-chlorobut-2-yn-1-yl)-9H-purin-2-amine

Cat. No.: B12929132
CAS No.: 121653-93-8
M. Wt: 256.09 g/mol
InChI Key: CGIMYFHZRQSXHY-UHFFFAOYSA-N
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Description

6-Chloro-9-(4-chlorobut-2-yn-1-yl)-9H-purin-2-amine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(4-chlorobut-2-yn-1-yl)-9H-purin-2-amine typically involves multi-step organic reactions. One possible route could involve the alkylation of a purine derivative with a chlorinated alkyne under basic conditions. The reaction might proceed as follows:

    Starting Material: 6-Chloropurine

    Reagent: 4-chlorobut-2-yn-1-yl bromide

    Catalyst: Potassium carbonate (K2CO3)

    Solvent: Dimethylformamide (DMF)

    Conditions: Reflux for several hours

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Biological Activity

6-Chloro-9-(4-chlorobut-2-yn-1-yl)-9H-purin-2-amine, also known by its CAS number 121653-93-8, is a purine derivative that has garnered attention for its potential biological activities. This compound features a chloro-substituted purine structure, which is significant in medicinal chemistry due to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and structure-activity relationships (SAR).

The molecular formula of this compound is C9H7Cl2N5C_9H_7Cl_2N_5, with a molecular weight of approximately 232.08 g/mol. The compound exhibits significant lipophilicity due to the presence of halogen substituents, which can enhance its biological activity.

PropertyValue
Molecular FormulaC9H7Cl2N5C_9H_7Cl_2N_5
Molecular Weight232.08 g/mol
CAS Number121653-93-8
Density1.45 g/cm³
Boiling Point521.5 °C

Antibacterial Activity

Recent studies have demonstrated that derivatives of purine compounds, including this compound, exhibit promising antibacterial properties. In particular, compounds with halogen substitutions have been shown to enhance antibacterial efficacy against various strains of bacteria.

  • Mechanism of Action : The antibacterial activity is primarily attributed to the disruption of bacterial cell membrane integrity, leading to cell lysis and death. This mechanism has been observed in related studies where structurally similar compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria .
  • Case Studies :
    • A study evaluating a series of purine derivatives found that those with halogen substitutions demonstrated submicromolar activity against MRSA and other clinical isolates . The compound this compound was included in this evaluation, showcasing its potential as an effective antibacterial agent.
    • Another investigation into quinoxaline-based compounds revealed that similar structural modifications led to significant reductions in bacterial viability and biofilm dispersal capabilities .

Cytotoxicity

The cytotoxic effects of 6-Chloro-9-(4-chlorobut-2-yn-1-y)-9H-purin-2-amines have also been assessed in various cancer cell lines. The findings indicate that while some derivatives exhibit selective toxicity towards cancer cells, they maintain low toxicity towards normal mammalian cells.

  • Selectivity : Compounds with a similar structure have shown promise in selectively targeting cancer cells while sparing healthy cells, which is crucial for therapeutic applications .
  • Comparative Studies : In vitro studies have compared the cytotoxic profiles of various purine derivatives, revealing that those with specific substitutions can enhance selectivity and potency against cancer cell lines without significantly affecting primary cell viability .

Structure–Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of purine derivatives like 6-Chloro-9-(4-chlorobut-2-yne)-9H-purin-2-amines.

  • Halogen Substitution : The introduction of chlorine atoms at strategic positions has been shown to improve both antibacterial and anticancer activities . For instance, the presence of a chloro group at the 6-position enhances interaction with bacterial targets.
  • Alkyne Modifications : The alkyne moiety (4-chlorobut-2-yne) contributes to the lipophilicity and overall biological profile, facilitating better membrane penetration and enhanced efficacy against resistant strains .

Properties

CAS No.

121653-93-8

Molecular Formula

C9H7Cl2N5

Molecular Weight

256.09 g/mol

IUPAC Name

6-chloro-9-(4-chlorobut-2-ynyl)purin-2-amine

InChI

InChI=1S/C9H7Cl2N5/c10-3-1-2-4-16-5-13-6-7(11)14-9(12)15-8(6)16/h5H,3-4H2,(H2,12,14,15)

InChI Key

CGIMYFHZRQSXHY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CC#CCCl)N=C(N=C2Cl)N

Origin of Product

United States

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